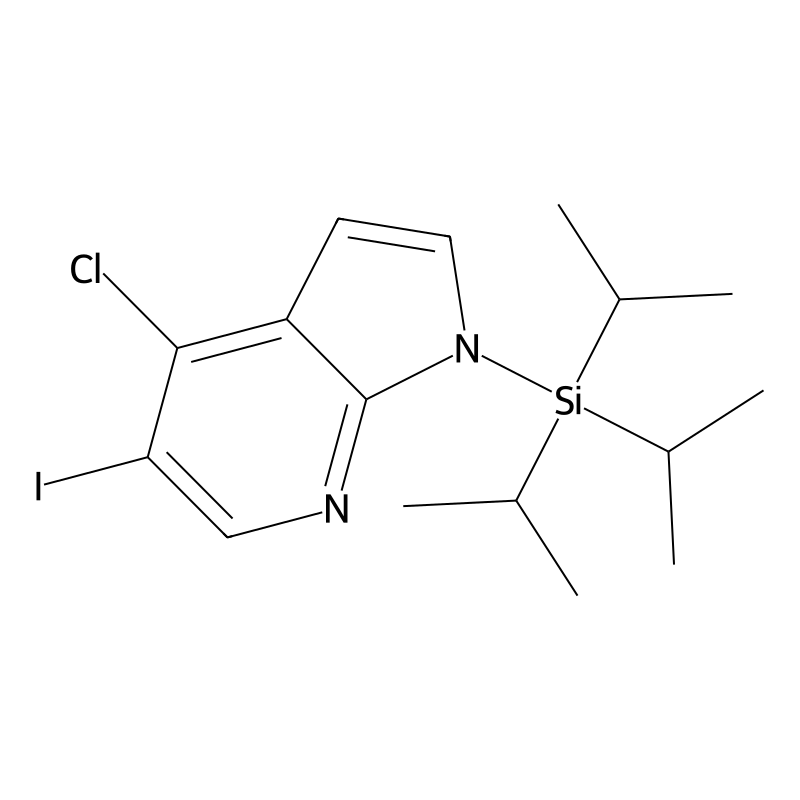4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a valuable building block in organic synthesis due to the presence of various functional groups. The chlorine and iodine atoms act as versatile leaving groups, allowing for further functionalization through cross-coupling reactions with various coupling partners [, ]. Additionally, the triisopropylsilyl group (TIPS) protects the nitrogen atom, preventing unwanted reactions and enabling selective modifications at other positions on the molecule [].
Medicinal Chemistry:
The unique structure of 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has attracted interest in medicinal chemistry due to its potential for developing novel therapeutic agents. The core pyrrolo[2,3-b]pyridine scaffold is present in several bioactive compounds exhibiting diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities [, ]. Researchers are exploring the potential of this compound and its derivatives as lead structures for drug discovery through further chemical modifications and biological evaluations [].
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound that belongs to the pyrrolo[2,3-b]pyridine family. It features a pyrrole ring fused to a pyridine ring, with chlorine and iodine substituents at the 4 and 5 positions, respectively. The triisopropylsilyl group enhances its stability and solubility, making it a valuable compound in medicinal chemistry and organic synthesis. The compound is characterized by its molecular formula and a molecular weight of approximately 434.82 g/mol .
There is no scientific literature available on the mechanism of action of 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Given the absence of documented biological activity, it is likely this compound is not directly involved in biological systems.
- Halogenated compounds: Chlorine and iodine are halogens, and some halogenated compounds can be irritating to the skin and eyes.
- Silyl group: Triisopropylsilyl groups can react with water to release flammable hydrocarbons.
The reactivity of 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is primarily influenced by the halogen substituents. The iodine atom can participate in nucleophilic substitution reactions, while the chlorine atom can undergo reactions such as cross-coupling. These properties facilitate the formation of various derivatives that can be explored for biological activity or further functionalization .
This compound has been investigated for its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The unique structural features of 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine allow it to interact selectively with specific kinases, making it a candidate for therapeutic applications in cancer and other diseases characterized by dysregulated kinase activity .
The synthesis of 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
- Formation of the Pyrrolo[2,3-b]pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors.
- Halogenation: Chlorination and iodination are carried out to introduce the halogen substituents at the 4 and 5 positions.
- Introduction of the Triisopropylsilyl Group: This step enhances the compound's solubility and stability, often performed using silylation techniques.
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications in:
- Medicinal Chemistry: As a lead compound in drug discovery programs targeting kinases.
- Organic Synthesis: As an intermediate for synthesizing more complex molecules.
- Proteomics Research: Used in studies involving protein interactions and modifications .
Studies have shown that this compound interacts with specific kinases, leading to inhibition of their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further investigations into its binding affinity and selectivity against various kinase targets are ongoing .
Several compounds share structural similarities with 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, including:
| Compound Name | Halogen Substituents | Unique Features |
|---|---|---|
| 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Chlorine, Iodine | Different halogen positioning |
| 4-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | Bromine, Iodine | Alternative halogen |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Chlorine, Fluorine | Fluorine instead of iodine |
The unique combination of chlorine and iodine substituents in 4-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine distinguishes it from these similar compounds. Its specific interactions with kinases may also differ due to these variations in substituents .
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated azaindole derivative classified under fused bicyclic heterocycles. Its IUPAC name reflects the substituent positions:
- Core structure: Pyrrolo[2,3-b]pyridine (7-azaindole), a fusion of pyrrole (5-membered) and pyridine (6-membered) rings.
- Substituents:
The compound’s CAS registry number is 1015610-31-7, and it belongs to the broader class of halogenated pyrrolopyridines, which are pivotal in medicinal chemistry.
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C16H22ClIN2Si | |
| Molecular weight | 456.79 g/mol | |
| IUPAC name | 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| SMILES | ClC1=C(I)C=C2N=C(C=CN2Si(C(C)C)C(C)C)N1 |
Structural Features of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold consists of:
- A pyrrole ring (positions 1–5) fused to a pyridine ring (positions 6–10).
- Electron-rich regions: The pyrrole moiety contributes π-electron density, while the pyridine nitrogen introduces polarity.
- Substituent effects:
Figure 1: Structural Diagram
5-I \ Cl-4---N1(TIPS) | C2-C3 (pyrrole) | N6-C7 (pyridine) Significance of Halogenated Azaindoles in Chemical Research
Halogenated azaindoles are critical in drug discovery due to:
- Bioisosterism: They mimic indole’s pharmacophore while improving metabolic stability.
- Kinase inhibition: Halogens at C4/C5 enhance binding to ATP pockets in kinases (e.g., FGFR1, FAK).
- Synthetic versatility: Iodine facilitates Suzuki-Miyaura couplings, while chlorine directs electrophilic substitutions.
Case Study: FAK Inhibitors
In fragment-based drug design, 4-chloro-5-iodo derivatives induce conformational changes in FAK’s DFG loop, enabling selective inhibition.
Role of Triisopropylsilyl Protection in Synthetic Strategy
The TIPS group serves dual roles:
- Protection: Shields the pyrrole nitrogen from oxidation or undesired alkylation.
- Directed metalation: Guides lithiation to C3/C5 positions for regioselective functionalization.
Example: Directed Lithiation
- Step 1: TIPS protection of pyrrolo[2,3-b]pyridine.
- Step 2: Treatment with t-BuLi at −78°C selectively deprotonates C5, enabling halogenation or cross-coupling.
Table 2: Synthetic Applications of TIPS Protection
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4, Na2CO3, DMF/H2O | Biaryl derivatives at C5 | |
| Halogen dance | LDA, THF, −78°C | Migration of iodine to C4/C5 |







